(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid
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Overview
Description
(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid is a heterocyclic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid can be achieved through several methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the Biginelli reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of (E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-(2-Methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid include:
Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains a pyrimidine ring and is synthesized using the Biginelli reaction.
3-Methoxyphenylboronic acid: This compound has a similar structure and is used in various organic synthesis applications.
Uniqueness
What sets this compound apart is its specific structural features and the unique reactivity it exhibits in chemical reactions. Its ability to participate in a wide range of reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2-methyl-6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-9-4-6(8(13)10-5)2-3-7(11)12/h2-4H,1H3,(H,11,12)(H,9,10,13)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCXQXFJKSHQIX-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=O)N1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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